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Introduction

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is an aromatic aldehyde that serves as a valuable
intermediate in synthetic organic chemistry and a scaffold in medicinal chemistry. Its structure
combines a reactive aldehyde functionality, a sterically hindering tert-butyl group that enhances
lipophilicity, and a benzyl ether protecting group. This unique combination of features makes it
a versatile building block for the synthesis of more complex molecular architectures. The
benzyloxy pharmacophore, in particular, is a recognized motif in the design of bioactive
compounds, including enzyme inhibitors.[1] This guide provides a comprehensive overview of
its chemical properties, synthesis, spectral characteristics, and potential applications, with a
focus on insights relevant to researchers in drug discovery and development.

Molecular Structure and Physicochemical
Properties

The foundational step in understanding the utility of any chemical compound is a thorough
characterization of its physical and chemical properties.
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IUPAC Name: 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde CAS Number: 796047-09-1[2]
Molecular Formula: C1sH2002[3] Molecular Weight: 268.35 g/mol [3]

The molecule's structure features a benzaldehyde core where the hydroxyl group at position 2
is protected as a benzyl ether, and a tert-butyl group is substituted at position 5. This
substitution pattern influences the molecule's reactivity and solubility.

Table 1: Physicochemical Data Summary

Property Value Source
Molecular Weight 268.35 g/mol PubChem[4][5]
Molecular Formula C18H2002 Achmem|[3]
XLogP3-AA 4.5 PubChem[4][5]
Hydrogen Bond Donor Count 0 PubChem[4][5]
Hydrogen Bond Acceptor

2 PubChem[4][5]
Count
Rotatable Bond Count 5 PubChem[5]
Topological Polar Surface Area  26.3 A2 PubChem[4][5]
Storage Conditions Inert atmosphere, 2-8°C Achmem[3]

Insoluble in water; Soluble in )

] ) ChemicalBook[6] (Inferred
- organic solvents like

Solubility from 2-

Chloroform, Methanol

_ Benzyloxybenzaldehyde)
(Slightly).

Note: Some properties are computationally derived or inferred from structurally similar
compounds due to limited experimental data for this specific molecule.

Synthesis and Purification

The most direct and common synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde involves
a two-step process starting from 4-tert-butylphenol. This process includes formylation followed
by etherification.
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Step 1: Formylation of 4-tert-butylphenol

The initial step is the synthesis of the precursor, 5-tert-butyl-2-hydroxybenzaldehyde (also
known as 5-tert-butylsalicylaldehyde), via the Duff reaction or a similar formylation method.

Protocol: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde[7][8]

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1.0 eq) and
hexamethylenetetramine (2.0 eq) in anhydrous trifluoroacetic acid.

e Heat the reaction mixture to 80°C and reflux for 24 hours.

 After cooling, slowly pour the mixture into a 4 M hydrochloric acid solution and stir for 10
minutes.

o Extract the aqueous layer with dichloromethane (2x volumes).
o Combine the organic phases, wash with 4 M HCI and then with deionized water.

e Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under
reduced pressure.

 Purify the resulting crude product by silica gel column chromatography using
dichloromethane as the eluent to yield 5-tert-butyl-2-hydroxybenzaldehyde as a yellow
viscous liquid.[7][8]

Step 2: O-Benzylation of 5-tert-butyl-2-
hydroxybenzaldehyde

The phenolic hydroxyl group is then protected via a Williamson ether synthesis. This reaction is
a cornerstone of organic synthesis for forming ethers.[9]

Protocol: Synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

o Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as
acetone or dimethylformamide (DMF).[9][10]
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Add a base, such as anhydrous potassium carbonate (K2COs, 2.0-3.0 eq) or sodium hydride
(NaH, 1.5-2.0 eq), to the solution and stir to form the phenoxide.[9][10]

Add benzyl bromide (BnBr, 1.2-1.5 eq) dropwise to the mixture at room temperature (or 0°C
if using NaH).[9]

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography
(TLC) until the starting material is consumed.[10]

After cooling to room temperature, filter off the inorganic salts.
Evaporate the solvent under reduced pressure.

Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then with
brine.

Dry the organic layer over anhydrous Na=SOs, filter, and concentrate.

Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane
mixture) to afford the final product.[10]

Diagram: Synthetic Workflow
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2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Click to download full resolution via product page

Caption: Two-step synthesis of the target compound from 4-tert-butylphenol.

Spectral Characterization (Theoretical Analysis)

While specific published spectra for this exact compound are not readily available, its spectral
properties can be reliably predicted based on its functional groups and data from analogous
structures like 2-benzyloxybenzaldehyde and benzaldehyde.[11][12]

'H NMR Spectroscopy

» Aldehyde Proton (-CHO): A singlet is expected far downfield, around 6 9.8-10.2 ppm, due to
the strong deshielding effect of the carbonyl group.[12]
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e Aromatic Protons: Two distinct aromatic systems are present.

o Benzaldehyde Ring: Three protons will appear in the range of d 7.0-7.8 ppm, showing
complex splitting patterns (doublets and triplets of doublets) based on their coupling.

o Benzyl Ring: Five protons will appear around o 7.2-7.5 ppm, typical for a monosubstituted
benzene ring.

e Benzylic Protons (-O-CH2-Ph): A sharp singlet is expected around & 5.1-5.3 ppm, integrating
to two protons.

o tert-Butyl Protons (-C(CHs)s): A sharp singlet integrating to nine protons will be observed
upfield, around & 1.3-1.4 ppm.

3C NMR Spectroscopy

Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of d 190-195
ppm.

Aromatic Carbons: Signals will appear between 6 110-160 ppm. The carbon bearing the
benzyloxy group (C2) and the aldehyde (C1) will be the most downfield within this range.

Benzylic Carbon (-O-CHz-Ph): A signal is expected around & 70-75 ppm.

tert-Butyl Carbons: Two signals are expected: the quaternary carbon around & 34-36 ppm
and the methyl carbons around & 30-32 ppm.

Infrared (IR) Spectroscopy

e C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700
cm~L,

e Aromatic C-H Stretch: Peaks will be observed just above 3000 cm~1.

o Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm~1 for the tert-butyl and
benzylic groups.

e C-O-C Stretch (Ether): A characteristic band is expected in the 1200-1250 cm~1 region.
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Chemical Reactivity and Applications in Drug
Discovery

The reactivity of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is dominated by its aldehyde

group and the stability of the benzyl ether.

Key Reactions

Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines
(Schiff bases), which are common intermediates in the synthesis of heterocyclic compounds
and ligands.

Wittig Reaction: It can undergo olefination with phosphorus ylides to form alkenes, a
fundamental C-C bond-forming reaction.

Redox Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid using
agents like potassium permanganate or reduced to a primary alcohol with sodium
borohydride.

Debenzylation: The benzyloxy group is a robust protecting group but can be cleaved via
catalytic hydrogenolysis (H2/Pd-C) to reveal the parent phenol, 5-tert-butyl-2-
hydroxybenzaldehyde. This allows for late-stage functionalization of the hydroxyl group.

Diagram: Core Reactivity Pathways

(Reducing Agent (NaBH4)) (PrimaryAmine (R-NH2)) 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (Oxidizing Agent (KMnO4)) (Hydrogenolysis (H2, PdIC))

Reduction Condensatio

Schiff Base (Imine) Carboxylic Acid

Debenzylation

Primary Alcohol 5-tert-butyl-2-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Key chemical transformations of the title compound.
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Relevance in Medicinal Chemistry

The benzyloxybenzaldehyde scaffold is of significant interest in drug development.[13]

e Enzyme Inhibition: Derivatives of benzyloxybenzaldehyde have been investigated as
inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain
cancer stem cells and associated with chemotherapy resistance.[13] The aldehyde moiety
can act as a handle for designing potent inhibitors.

o Monoamine Oxidase (MAO) Inhibitors: Chalcones synthesized from benzyloxy
benzaldehydes have shown potent and reversible inhibitory activity against monoamine
oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases like
Parkinson's disease.[1] The benzyloxy group is a recognized pharmacophore that
contributes to binding affinity.[1]

e Anticancer and Antimicrobial Agents: Various benzaldehyde derivatives, including those with
benzyloxy substitutions, have demonstrated cytotoxic activity against cancer cell lines and
antimicrobial properties.[14] The tert-butyl group often serves to increase lipophilicity, which
can enhance cell membrane permeability and bioavailability.

The title compound is a strategic starting material for synthesizing libraries of such bioactive
molecules, enabling structure-activity relationship (SAR) studies to optimize potency and
selectivity.

Safety, Handling, and Storage

o Hazards: While specific GHS data is limited, related benzaldehydes are classified as
irritants.[6][11] It may cause skin, eye, and respiratory irritation.

o Handling: Use standard personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat. Handle in a well-ventilated fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing
agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

[3]

Conclusion
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2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is a synthetically versatile molecule with significant
potential as a building block in materials science and medicinal chemistry. Its well-defined
reactivity, centered on the aldehyde functional group, and the strategic placement of the
benzyloxy and tert-butyl moieties, provide a robust platform for the development of novel
compounds. For drug development professionals, this scaffold offers a proven starting point for
designing inhibitors of key enzymatic targets, particularly in oncology and neuropharmacology.
The synthetic protocols and characterization data outlined in this guide serve as a foundational
resource for researchers aiming to leverage the unique chemical properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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